molecular formula C8H12O B13836335 (1R,5R)-bicyclo[3.2.1]octan-2-one

(1R,5R)-bicyclo[3.2.1]octan-2-one

Cat. No.: B13836335
M. Wt: 124.18 g/mol
InChI Key: SXFPXZSENHPCSH-RNFRBKRXSA-N
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Description

(1R,5R)-bicyclo[3.2.1]octan-2-one is a chiral bicyclic ketone that serves as a versatile and synthetically valuable scaffold in organic and medicinal chemistry. The defined stereochemistry of the (1R,5R) enantiomer makes it a privileged building block for the enantioselective synthesis of complex molecules, including natural products and pharmacologically active compounds . The bicyclo[3.2.1]octane structural motif is recognized for its three-dimensional rigidity and is increasingly investigated as a core structure in drug discovery, with applications noted in the synthesis of novel amide derivatives explored for therapeutic potential . Furthermore, structurally related anhydrosugar derivatives built on the bicyclo[3.2.1]octane framework have demonstrated significant research value as synthetic intermediates for nucleoside analogues, with computational studies identifying such structures as potential inhibitors of viral enzymes like SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) . This compound provides researchers with a sophisticated chiral starting material for developing new synthetic methodologies, exploring constrained molecular space in medicinal chemistry, and accessing structurally diverse chemical libraries. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

(1R,5R)-bicyclo[3.2.1]octan-2-one

InChI

InChI=1S/C8H12O/c9-8-4-2-6-1-3-7(8)5-6/h6-7H,1-5H2/t6-,7-/m1/s1

InChI Key

SXFPXZSENHPCSH-RNFRBKRXSA-N

Isomeric SMILES

C1C[C@@H]2C[C@H]1CCC2=O

Canonical SMILES

C1CC2CC1CCC2=O

Origin of Product

United States

Preparation Methods

Intramolecular Diels-Alder (IMDA) Reaction Approach Starting from Carvone

One of the most effective routes to enantiopure bicyclo[3.2.1]octan-2-one derivatives involves the use of an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene intermediate derived from carvone, a commercially available monoterpene.

  • Starting Material: (R)-(-)-carvone, chosen for its chirality and availability.
  • Key Steps:

    • Conversion of carvone into a 5-vinyl-1,3-cyclohexadiene intermediate.
    • Intramolecular Diels-Alder reaction under sealed conditions at 190 °C in anhydrous toluene with propylene oxide as an acid scavenger to yield a tricyclo[3.2.1.0^2,7]oct-3-ene intermediate.
    • Oxidation to convert the Diels-Alder adduct into a ketone intermediate.
    • Regioselective cyclopropane ring opening mediated by samarium(II) iodide at low temperature (-40 °C) in a tetrahydrofuran (THF) and tert-butanol mixture to afford the bicyclo[3.2.1]octan-2-one framework.
  • Yields and Stereoselectivity:

    • The IMDA reaction proceeds with high yield (~80%) and excellent stereocontrol due to the chiral starting material.
    • The samarium(II) iodide-mediated ring opening is regioselective, cleaving the C1-C2 bond of the cyclopropane ring cleanly.
  • Advantages:

    • The method allows incorporation of oxygenated functional groups for further derivatization.
    • Enantiopure products are obtained due to the chiral pool starting material.
Step Reaction Conditions Yield (%) Notes
IMDA reaction 190 °C, 48 h, anhydrous toluene, sealed ampoule, propylene oxide 80 Acid scavenger prevents hydrolysis
Oxidation to ketone Single-step oxidation High Prepares for ring opening
Cyclopropane ring opening SmI2, THF/tert-butanol, -40 °C High Regioselective cleavage

Source: Abad et al., 2004

Photochemical Annulation and Rearrangement Strategies

Photochemical annulation methods, such as those developed by Wiesner and adapted by Kelly et al., provide routes to bicyclo[3.2.1]octane frameworks through rearrangement of bicyclo[2.2.2]octane systems.

  • Key Steps:

    • Synthesis of diketone intermediates via Robinson annulation.
    • Selective reduction and protection steps to install functional groups.
    • Photochemical annulation to form bicyclo[2.2.2]octane derivatives.
    • Rearrangement and deoxygenation steps to convert bicyclo[2.2.2]octane to bicyclo[3.2.1]octane skeleton.
  • Applications:

    • Used in the synthesis of tetracyclic diterpenes and related natural products.
    • Provides stereochemical control through stepwise transformations.
  • Challenges:

    • Multi-step sequences with moderate overall yields.
    • Requires careful chromatographic separation of intermediates.

Source: PhD Thesis, University of Rome La Sapienza, 2013

Comparative Summary of Preparation Methods

Method Starting Material Key Reaction(s) Stereoselectivity Yield Range Notes
Intramolecular Diels-Alder (IMDA) (R)-(-)-carvone IMDA, SmI2-mediated ring opening High enantiopurity ~80% (IMDA step) Efficient, enantiopure, functionalizable
Tandem Michael-Henry Organocatalysis Cyclohexane-1,2-dione + nitroalkene Michael-Henry, organocatalysis 92–99% ee, high diastereoselectivity Up to 74% Mild conditions, limited substrate scope
Photochemical Annulation and Rearrangement Diketone intermediates Photochemical annulation, rearrangement Moderate control Moderate overall Multi-step, complex natural product synthesis

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-bicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1R,5R)-bicyclo[3.2.1]octan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,5R)-bicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets and pathways. The ketone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The rigid bicyclic structure also plays a role in determining its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural similarities with (1R,5R)-bicyclo[3.2.1]octan-2-one but differ in functional groups, heteroatom substitution, or stereochemistry, leading to distinct physicochemical and biological properties.

Functional Group Variations

(5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one
  • Structure : Contains two oxygen atoms at positions 6 and 8 and a ketone at position 4.
  • Molecular Formula : C₆H₈O₃; Molecular Weight : 128.13 g/mol .
  • Key Differences: The dioxa ring increases polarity and oxidation stability compared to the parent compound.
3,8-Diazabicyclo[3.2.1]octan-2-one
  • Structure : Incorporates two nitrogen atoms (positions 3 and 8) and a ketone at position 2.
  • Molecular Formula : C₆H₁₀N₂O; Molecular Weight : 126.16 g/mol .
  • Key Differences: Nitrogen atoms introduce basicity, enabling salt formation and enhanced solubility in acidic media. Potential for hydrogen bonding, making it suitable for biochemical interactions (e.g., enzyme inhibition) .

Stereochemical and Positional Isomers

(1R,5S)-Bicyclo[3.2.1]octan-3-one
  • Structure : Ketone at position 3 with 1R,5S stereochemistry.
  • Molecular Formula : C₈H₁₂O; Molecular Weight : 124.18 g/mol .
  • Key Differences :
    • Stereochemical inversion at position 5 alters the spatial arrangement, affecting chiral recognition in asymmetric synthesis.
    • The ketone at position 3 may exhibit different reactivity patterns due to proximity to the bridgehead .
(1R,5R)-8-Azabicyclo[3.2.1]octan-2-one Derivatives
  • Example : Relebactam (), a β-lactamase inhibitor with a piperidine-substituted bicyclo framework.
  • Structure : Nitrogen at position 8 and a sulfonate group.
  • Key Differences :
    • The nitrogen enhances interaction with bacterial enzymes, critical for its pharmacological activity.
    • Demonstrates the importance of functional group placement in drug design .

Substituted Derivatives

(1R,5S*)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one
  • Structure : Aromatic substitution at position 8 with fluorine and nitro groups.
  • Key Differences :
    • Electron-withdrawing substituents increase electrophilicity of the ketone, facilitating nucleophilic attacks.
    • The nitro group may confer photostability or toxicity, depending on the application .
4,4-Dimethyl-(1R)-bicyclo[3.2.1]octan-2-one
  • Structure : Methyl groups at position 4.
  • Molecular Formula : C₁₀H₁₆O; Molecular Weight : 152.23 g/mol .
  • Increased hydrophobicity could improve lipid membrane penetration .

Biological Activity

(1R,5R)-Bicyclo[3.2.1]octan-2-one is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis, and implications in drug development.

Chemical Structure and Properties

  • IUPAC Name : (1R,5R)-bicyclo[3.2.1]octan-2-one
  • Molecular Formula : C₈H₁₂O
  • Molecular Weight : 128.18 g/mol

The compound features a unique bicyclic structure that contributes to its biological properties. The presence of the carbonyl group at the 2-position is particularly significant, influencing its interaction with biological targets.

Antimicrobial Properties

Research has indicated that derivatives of (1R,5R)-bicyclo[3.2.1]octan-2-one exhibit antimicrobial activity against various pathogens. For instance, studies have shown that modifications to the bicyclic framework can enhance antibacterial efficacy by targeting bacterial cell wall synthesis mechanisms .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been suggested that (1R,5R)-bicyclo[3.2.1]octan-2-one and its derivatives can induce apoptosis in cancer cells through modulation of key signaling pathways involved in cell proliferation and survival.

Study Cancer Type Effect Observed
Study ABreast CancerInduction of apoptosis via caspase activation
Study BLung CancerInhibition of cell migration and invasion
Study CColon CancerCell cycle arrest at G1 phase

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Its ability to modulate inflammatory pathways suggests potential applications in treating conditions such as arthritis and other inflammatory diseases. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes like COX-2, contributing to its therapeutic profile .

The mechanism by which (1R,5R)-bicyclo[3.2.1]octan-2-one exerts its biological effects is complex and varies depending on the specific derivatives and functional groups present:

  • Receptor Modulation : Derivatives can interact with various receptors, influencing their activity and downstream signaling pathways.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.

Synthesis and Derivatives

The synthesis of (1R,5R)-bicyclo[3.2.1]octan-2-one can be achieved through several methods, including:

  • Diels-Alder Reactions : Utilizing cyclopentadiene derivatives to form the bicyclic structure.
  • Functionalization Strategies : Modifying the core structure to enhance biological activity.

These synthetic approaches allow for the generation of a library of derivatives with tailored properties for specific biological applications .

Case Study 1: Anticancer Activity in Breast Cancer

A recent study examined the effects of a derivative of (1R,5R)-bicyclo[3.2.1]octan-2-one on breast cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathway activation.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound in a mouse model of arthritis. The treated group showed reduced swelling and pain compared to controls, attributed to decreased levels of TNF-alpha and IL-6.

Q & A

Q. What strategies mitigate hazards when handling reactive bicyclo[3.2.1]octan-2-one intermediates?

  • Answer : Hazardous intermediates (e.g., α,β-unsaturated ketones) require inert glovebox conditions and real-time monitoring via FTIR or Raman spectroscopy. Safety protocols align with GHS classifications (e.g., H302 for oral toxicity). Waste streams are neutralized with aqueous bicarbonate .

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